

# Technical Support Center: Strategies to Overcome Amphotericin B Resistance in *Candida auris*

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## Compound of Interest

Compound Name: Amphotericin X1

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This technical support center provides troubleshooting guidance, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals working on Amphotericin B (AmB) resistance in the pathogenic yeast *Candida auris*.

## Troubleshooting Guide

This section addresses specific technical issues that may arise during laboratory investigations of AmB resistance in *C. auris*.

### Question: Why am I observing variable Amphotericin B MIC values for the same *C. auris* isolate?

Answer: Inconsistent Minimum Inhibitory Concentration (MIC) values for AmB against *C. auris* can stem from several factors related to testing methodology:

- Testing Method: Different susceptibility testing methods can yield different MIC values. The Etest® method has been reported to sometimes produce elevated MICs compared to the Clinical and Laboratory Standards Institute (CLSI) broth microdilution (BMD) reference method, potentially overestimating resistance.<sup>[1]</sup> Significant variability in MICs has been noted across different commercial tests.<sup>[2]</sup>

- Inoculum Preparation: The size of the initial fungal inoculum is critical. Ensure that the inoculum is prepared and standardized according to established protocols (e.g., CLSI M27-A3/M60) to a final concentration of  $0.5\text{--}2.5 \times 10^3$  CFU/mL.
- Reading Endpoint: For BMD, the endpoint for AmB is the lowest concentration that shows a complete absence of growth (100% inhibition). Subjectivity in reading the endpoint can lead to variability. It is advisable to have two independent researchers read the plates.
- Media: The type and quality of the RPMI-1640 medium can influence results. Ensure the medium is properly buffered with MOPS and the pH is within the recommended range.

## Question: My in vitro susceptibility results for AmB don't correlate with in vivo outcomes in my animal model. What could be the reason?

Answer: A discrepancy between in vitro and in vivo results is a known challenge. Several factors can contribute to this:

- Host Factors: The immune status of the animal model (e.g., immunocompromised vs. immunocompetent) plays a significant role in the efficacy of antifungal treatment.[\[3\]](#)[\[4\]](#)
- Pharmacokinetics/Pharmacodynamics (PK/PD): The concentration of AmB achieved at the site of infection may not be equivalent to the concentrations used in vitro. PK/PD studies in murine models suggest that for *C. auris*, higher doses of AmB may be required than what is predicted by MIC values alone.[\[5\]](#)[\[6\]](#)
- Biofilm Formation: *C. auris* readily forms biofilms on surfaces, including in vivo.[\[7\]](#)[\[8\]](#) Biofilms exhibit significantly higher resistance to antifungals than their planktonic (free-floating) counterparts, often by a factor of 2- to 512-fold.[\[8\]](#) Standard MIC testing is performed on planktonic cells and does not reflect the resistance of a biofilm.
- Aggregative Phenotype: Some *C. auris* isolates form large cellular aggregates. These aggregates can show higher MIC values and may be more difficult to treat in vivo compared to non-aggregative strains.[\[9\]](#)

## Question: I am not seeing a synergistic effect with my combination therapy in vitro. What should I check?

Answer: If an expected synergistic interaction is not observed, consider the following:

- Concentration Range: Ensure the concentrations of both drugs in your checkerboard assay or time-kill experiment cover a wide enough range, both above and below the individual MICs.
- Synergy Calculation: The Fractional Inhibitory Concentration Index (FICI) is the standard method for quantifying synergy. An FICI of  $\leq 0.5$  is typically considered synergistic. Double-check your calculations.
- Mechanism of Action: Antagonism can occur if the drugs have conflicting mechanisms. For example, azoles inhibit the production of ergosterol, which is the target of AmB.[10]
- Isolate Dependence: Synergy can be isolate-dependent. The combination of AmB and echinocandins has shown synergistic interactions in most, but not all, cases.[9]

## Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding AmB resistance in *C. auris*.

## Question: What are the established clinical breakpoints for Amphotericin B against *C. auris*?

Answer: Currently, there are no universally agreed-upon, *C. auris*-specific clinical breakpoints from bodies like CLSI.[11] However, based on pharmacokinetic/pharmacodynamic data and MIC distributions, the U.S. Centers for Disease Control and Prevention (CDC) has proposed a tentative resistance breakpoint of  $\text{MIC} \geq 2 \mu\text{g/mL}$ .[5][11] The European Committee on Antimicrobial Susceptibility Testing (EUCAST) has set an epidemiological cut-off value (ECOFF) at 2 mg/L, with isolates having an  $\text{MIC} > 2 \mu\text{g/mL}$  considered resistant.[2][12] It's important to note that correlation between these MIC values and clinical outcomes is not yet firmly established.[13]

## Question: What are the primary molecular mechanisms of Amphotericin B resistance in *C. auris*?

Answer: The primary mechanisms of AmB resistance in *C. auris* involve alterations to the fungal cell membrane, specifically related to ergosterol, the direct target of AmB. Key mechanisms include:

- Mutations in Ergosterol Biosynthesis Genes: Mutations in genes of the ergosterol biosynthesis pathway, particularly ERG6 and ERG11, are a known cause of AmB resistance. [14][15] These mutations can lead to a depletion of ergosterol in the cell membrane or the accumulation of alternative sterols that bind AmB with lower affinity.[15]
- Altered Membrane Permeability: Resistant strains often exhibit reduced membrane permeability, which may limit the entry of AmB into the cell.[5][16]
- Upregulation of Stress Response Pathways: Transcriptomic analyses of resistant strains show an enrichment of genes involved in lipid biosynthesis, drug transport, and cell wall integrity pathways, suggesting a broad adaptive response to drug-induced stress.[5]

## Question: What are the most promising strategies to overcome Amphotericin B resistance?

Answer: Combination therapy is the leading strategy to overcome AmB resistance and enhance its efficacy. Promising combinations include:

- Amphotericin B + Echinocandins: Combining AmB with echinocandins like caspofungin or micafungin has shown synergistic effects against *C. auris*, including against strains resistant to both drugs individually.[9][10] This combination has been shown to achieve up to a 99% survival rate in a *C. elegans* infection model.[9]
- Amphotericin B + Rolapitant: The antiemetic drug rolapitant has been identified as a potent enhancer of AmB activity. It acts synergistically with AmB against all tested *C. auris* isolates, restoring the fungicidal activity of AmB within 4 hours in time-kill assays.[3][17][18] The combination reduced the fungal burden in the kidneys of infected mice by approximately 90%. [3][17] Rolapitant is thought to work by disrupting ATP production and ion transport.[3][18]

- Amphotericin B + HIV Protease Inhibitors: Certain HIV protease inhibitors, such as atazanavir, saquinavir, lopinavir, and ritonavir, have been shown to strongly potentiate AmB activity against *C. auris*.<sup>[19]</sup> This combination is effective against biofilms and significantly reduces fungal burden in a *C. elegans* model.<sup>[19]</sup>

## Question: Does biofilm formation contribute to Amphotericin B resistance?

Answer: Yes, biofilm formation is a major contributor to AmB resistance. *C. auris* cells within a biofilm are significantly less susceptible to AmB than their planktonic counterparts.<sup>[7][8][20]</sup> The extracellular matrix of the biofilm can sequester the drug, preventing it from reaching the fungal cells.<sup>[8]</sup> This increased tolerance means that concentrations of AmB required to inhibit biofilms are often well above levels that can be safely administered to patients.<sup>[8]</sup>

## Data Presentation

### Table 1: Amphotericin B MIC Distribution for *C. auris* Isolates

Study/Organization	Method	Number of Isolates	MIC Range (µg/mL)	MIC <sub>50</sub> (µg/mL)	MIC <sub>90</sub> (µg/mL)	Tentative Breakpoint (Resistance)
CDC (USA)[11][15]	Broth Microdilution	>350	Not specified	Not specified	Not specified	≥2
EUCAST[2][12]	Broth Microdilution	30	Not specified	Not specified	Not specified	>2
Escandón et al.[21]	Broth Microdilution	22	0.12 - 1	Not specified	Not specified	Not specified
Carolus et al.[22]	Not specified	Experimentally evolved	4-8 fold increase	Not specified	Not specified	Not specified

**Table 2: Efficacy of Combination Therapies Against AmB-Resistant *C. auris***

Combination	Model System	Key Finding	FICI Range	Reference
Amphotericin B + Rolapitant	In vitro (29 isolates)	Potent synergistic interactions observed.	Not specified	[3][17]
In vivo (murine)	in kidney fungal burden.	~90% reduction	Not applicable	[3][17]
Amphotericin B + Caspofungin	In vivo ( <i>C. elegans</i> )	Achieved up to 99% survival.	Not applicable	[9]
Amphotericin B + Micafungin	In vitro (10 isolates)	~5-log reduction in survival of all isolates.	Not specified	[10]
Amphotericin B + HIV PIs*	In vitro (15 isolates)	Synergistic effect observed.	0.09 - 0.50	[19]
In vivo ( <i>C. elegans</i> )	1.7-2.6 Log <sub>10</sub> reduction in CFU.	Not applicable		[19]

\*HIV Protease Inhibitors (PIs) include atazanavir, saquinavir, lopinavir, and ritonavir.

## Experimental Protocols

### Protocol 1: Broth Microdilution (BMD) Antifungal Susceptibility Testing

This protocol is adapted from the CLSI M27 standard for yeast susceptibility testing.

- Prepare Inoculum:
  - Subculture *C. auris* on a potato dextrose agar (PDA) plate and incubate at 35°C for 24 hours.
  - Select several colonies and suspend them in 5 mL of sterile saline.

- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately  $1-5 \times 10^6$  CFU/mL).
- Perform a 1:1000 dilution of the adjusted suspension in RPMI-1640 medium to achieve the final inoculum density.
- Prepare Antifungal Dilutions:
  - Prepare a stock solution of Amphotericin B.
  - Perform serial two-fold dilutions of AmB in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 16  $\mu$ g/mL.
- Inoculate and Incubate:
  - Add 100  $\mu$ L of the final fungal inoculum to each well of the microtiter plate containing 100  $\mu$ L of the diluted antifungal agent.
  - Include a positive control (no drug) and a negative control (no inoculum).
  - Incubate the plate at 35°C for 24 hours.
- Read MIC:
  - The MIC is determined as the lowest concentration of AmB that causes complete (100%) inhibition of visible growth.

## Protocol 2: Checkerboard Assay for Synergy Testing

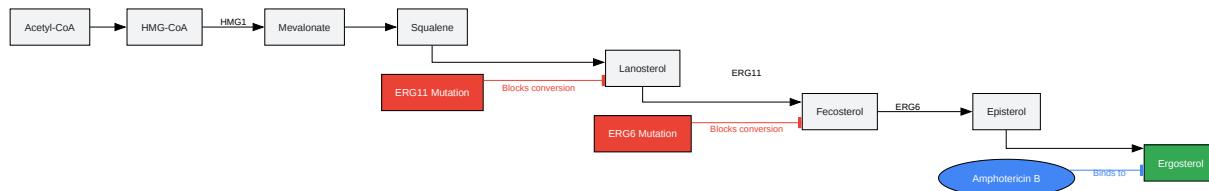
This protocol is used to assess the interaction between two antifungal agents.

- Plate Setup:
  - Use a 96-well microtiter plate. Along the x-axis, prepare serial two-fold dilutions of Drug A (e.g., Amphotericin B) in RPMI medium.
  - Along the y-axis, prepare serial two-fold dilutions of Drug B (e.g., Rolapitant) in RPMI medium.

- The plate will contain various combinations of concentrations of both drugs.
- Inoculation and Incubation:
  - Prepare the *C. auris* inoculum as described in Protocol 1.
  - Inoculate each well with the final fungal suspension.
  - Include appropriate controls for each drug alone.
  - Incubate at 35°C for 24-48 hours.
- Data Analysis (FICI Calculation):
  - Determine the MIC for each drug alone and for each combination.
  - Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
    - $FIC \text{ of Drug A} = (\text{MIC of Drug A in combination}) / (\text{MIC of Drug A alone})$
    - $FIC \text{ of Drug B} = (\text{MIC of Drug B in combination}) / (\text{MIC of Drug B alone})$
  - Calculate the FICI by summing the two FIC values:  $FICI = FIC \text{ of Drug A} + FIC \text{ of Drug B}$ .
  - Interpretation:
    - $FICI \leq 0.5$ : Synergy
    - $0.5 < FICI \leq 4.0$ : Indifference
    - $FICI > 4.0$ : Antagonism

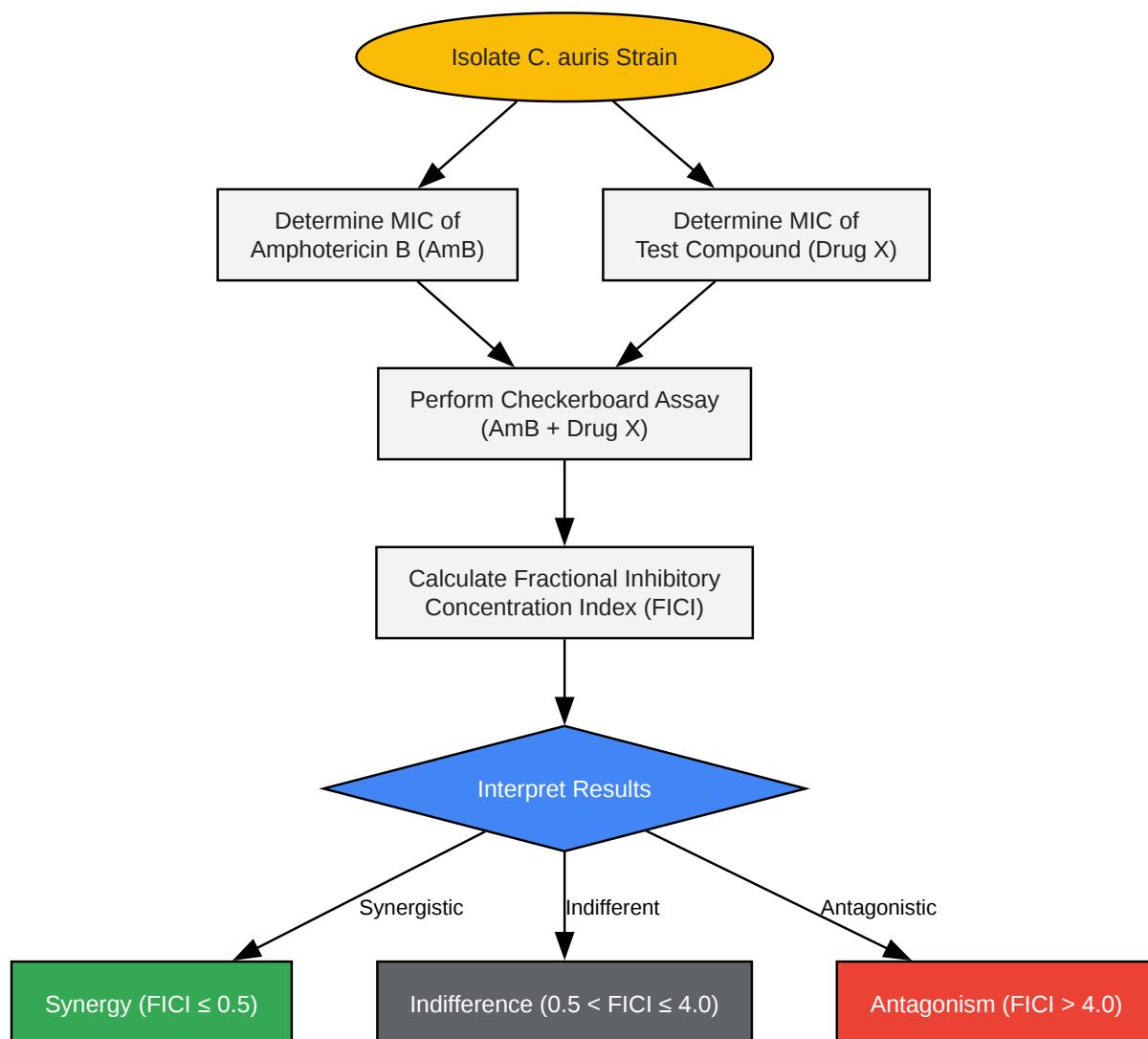
## Mandatory Visualizations

## Diagrams of Pathways and Workflows



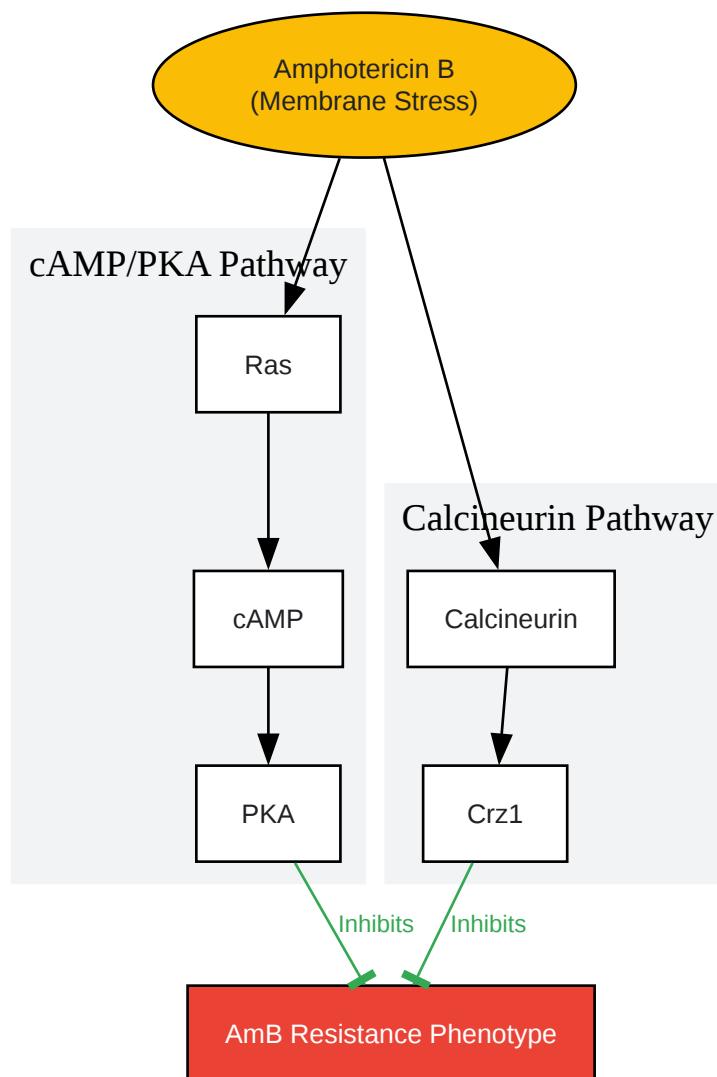
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Caption: Ergosterol biosynthesis pathway and points of inhibition by AmB and resistance mutations.



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Caption: Experimental workflow for testing the synergistic activity of two compounds.



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Caption: Signaling pathways that negatively regulate Amphotericin B resistance in *C. auris*.

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